Entellan

Cytofluorometry Fluorescence microscopy DNA quantification

Variability in mounting media fluorescence and viscosity disrupts quantitative microscopy and automated coverslipper workflows. Entellan addresses these with a chemically defined poly(methacrylate) copolymer in xylene/toluene, delivering narrow-specification reproducibility. • Intrinsic fluorescence ≤250 ppb (as quinine at 365 nm); validated fluorescence stabilization for DNA cytofluorometry with no detectable fading over 2 years of unprotected storage. • Raman-spectroscopy compatible: Entellan New-mounted fiber spectra are statistically indistinguishable from bare fiber (PCA/ANOVA-validated); dye detection feasible at 0.05% w/w. • Cover Slipper variant (500-600 mPa·s narrow viscosity) minimizes instrument recalibration frequency; CE-IVD registered for accredited diagnostic laboratories.

Molecular Formula C13H22O4
Molecular Weight 242.31 g/mol
CAS No. 106494-15-9
Cat. No. B025790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEntellan
CAS106494-15-9
SynonymsDianal BR-113
Molecular FormulaC13H22O4
Molecular Weight242.31 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C(=C)C.CC(=C)C(=O)OC
InChIInChI=1S/C8H14O2.C5H8O2/c1-4-5-6-10-8(9)7(2)3;1-4(2)5(6)7-3/h2,4-6H2,1,3H3;1H2,2-3H3
InChIKeyWHLPIOPUASGRQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Entellan Procurement Specifications & Chemical Identity


Entellan is a ready-to-use, water-free synthetic mounting medium for microscopy composed of a poly(butyl methacrylate-co-methyl methacrylate) copolymer solubilized in xylene or toluene . Classified as a poly(methacrylate)-based non-aqueous mountant, its core function is the permanent mounting of dehydrated histological and cytological specimens on glass slides with a cover slip seal . Key physical specifications include a refractive index (n20/D) of 1.490–1.500, viscosity ranging from 250–600 mPa·s (product variant-dependent), density of 0.925–0.960 g/cm³, and a setting time of approximately 20 minutes at room temperature [1]. The product is CE-certified and registered as an in vitro diagnostic (IVD) device, permitting its use in clinical diagnostic laboratories .

Mountant Type Synthetic, non-aqueous, ready-to-use
Specimen Compatibility Dehydrated histological and cytological preparations
Optical Specification Refractive index matched to glass and coverslip
Regulatory Status CE-IVD registered for diagnostic laboratory use

Why Generic Substitution of Entellan Can Compromise Reproducibility


Non-aqueous synthetic mounting media—including DPX (distyrene-plasticizer-xylene), Eukitt, and Permount—share a common purpose but diverge significantly in polymer composition, solvent base, viscosity specification, refractive index, and intrinsic fluorescence background . Entellan's poly(methacrylate) copolymer matrix in xylene/toluene is chemically distinct from DPX's polystyrene-distyrene backbone and from Permount's toluene-based synthetic resin formulation; these compositional differences translate into measurable variations in curing behavior, fluorescence quenching properties, and spectral compatibility with downstream analytical techniques such as Raman microspectroscopy and quantitative cytofluorometry [1][2]. Consequently, interchanging mounting media without re-validation can alter fluorescence emission intensity, introduce incompatible spectral signatures, or disrupt automated cover slipper calibration—each of which directly affects data quality and workflow throughput in regulated laboratory environments .

Polymer composition differs from DPX and Permount; may alter curing behavior and fluorescence quenching properties.

Viscosity variability across generic brands can disrupt automated cover slipper calibration, increasing downtime.

Spectral compatibility with Raman microspectroscopy and quantitative fluorescence is not uniform; substitution may introduce interfering background signals.

Entellan Quantitative Evidence Guide: Differentiation from Comparators


Fluorescence Stabilization in Quantitative Cytofluorometry

In a systematic comparative study by Fukuda et al. (1980), fluorescence fading kinetics were measured across multiple mounting media and fluorochromes. When glycerin or buffer solution was used as the mounting medium, rapid fluorescence decay was observed for all tested fluorochromes (including pararosaniline-Feulgen, Hoechst 33258, acriflavine-SO₂, and cresyl-violet-SO₂). In contrast, specimens mounted in non-fluorescent resin Entellan (Merck) after post-staining fixation with absolute methanol exhibited marked stabilization of fluorescence emission across all tested fluorochromes [1]. Furthermore, the same Entellan-methanol protocol induced near-complete fluorescence stabilization of fluorescein isothiocyanate (FITC), with no detectable fluorescence fading observed in specimens stained via indirect immunofluorescence using anti-UV-DNA antibody during storage for 2 years at room temperature without special light protection [1].

Fluorescence Stabilization
Head-to-head
Marked stabilization across fluorochromes; FITC stable 2 years at RT vs. rapid decay in glycerin/buffer
Supports quantitative fluorescence reproducibility
Methanol post-fixation required; see Fukuda 1980
Cytofluorometry Fluorescence microscopy DNA quantification Mounting medium comparison

Raman Microspectroscopy Compatibility for Forensic Fiber Analysis

In forensic trace evidence analysis, the mounting medium must not generate spectral interference that precludes direct Raman identification of textile fibers. Yu and Sandercock (2012) applied principal component analysis (PCA) and analysis of variance (ANOVA) to evaluate the effect of Entellan New on the Raman spectra of fibers and demonstrated that fibers mounted in Entellan New may be identified directly by Raman microspectroscopy without further sample preparation—the Raman spectra of synthetic fibers mounted with Entellan New were statistically indistinguishable from the spectra of bare, unmounted fibers [1]. In a broader comparative evaluation, Wiggins et al. (2007) tested multiple mounting media against a list of desirable forensic properties and identified Entellan New as the best alternative mounting medium, performing similarly to the discontinued reference standard XAM in all evaluated aspects [2]. Furthermore, Rydzak et al. (2022) systematically compared Permount™ and Entellan® new head-to-head for Raman detection limits of dyed textile fibers across four dye categories, five fiber types, four dye concentrations, and two laser excitation sources, confirming that Raman spectroscopy could detect dyes at concentrations as low as 0.5% and 0.05% (w/w) when mounted in either medium [3].

Raman Spectral Fidelity
Head-to-head
Spectra statistically indistinguishable from bare fibers; dye detection at 0.05% w/w confirmed
Supports direct fiber identification without demounting
Validated across fiber types and dyes; see Yu 2012, Wiggins 2007, Rydzak 2022
Forensic science Raman microspectroscopy Textile fiber analysis Mounting medium interference

Narrow Viscosity Range for Automated Cover Slipper Instruments

The Entellan New for Cover Slipper variant (Product No. 100869) is engineered with a deliberately narrow viscosity range of 500–600 mPa·s at 20°C . This is a tighter specification than the standard Entellan New formulation (250–600 mPa·s) and significantly narrower than DPX new (600–700 mPa·s) . The manufacturer explicitly states that this narrow viscosity range is adjusted to minimize the effort required for instrument recalibration when a new bottle is introduced into an automated cover slipper workflow—neither the dropping rate nor the volume needs to be reset after the initial calibration run . By contrast, Permount and Eukitt are characterized by qualitatively described "low viscosity" or viscosity ranges (72–120 cps for Permount at 22°C; 250–450 mPa·s for Eukitt) that are not optimized with the same degree of bottle-to-bottle consistency specification [1].

Viscosity Range
Specification review
500–600 mPa·s (span 100 mPa·s) for Cover Slipper variant
Minimizes bottle-to-bottle recalibration in automated workflows
Compared to broader viscosity ranges in standard formulation
Automated histology Cover slipper Viscosity specification High-throughput diagnostics

Low Intrinsic Fluorescence Background for Microscopy

Intrinsic fluorescence of the mounting medium is a critical parameter for fluorescence microscopy applications, where background signal can mask specific staining. Entellan is available in formulations with quantified and tightly specified intrinsic fluorescence: the Entellan rapid mounting medium (toluene-based, Product No. 107960) exhibits fluorescence ≤100 ppb (as quinine at 365 nm) , while the Entellan New variant (xylene-based) distributed by Electron Microscopy Sciences is specified at <50 ppb quinine sulfate under UV light [1]. The standard Entellan New formulation (Product No. 107961) carries a specification of ≤250 ppb . For comparison, the Fukuda et al. (1980) study empirically confirmed that Entellan functioned as a non-fluorescent resin mounting medium, enabling its use in quantitative cytofluorometry where mounting medium autofluorescence would otherwise confound measurement [2]. While Eukitt and DPX are also described as non-fluorescent or low-fluorescence in qualitative terms, Entellan's fluorescence is quantified in ppb quinine-equivalent units with defined lot-release specifications, providing procurement-quality assurance [1]. It should be noted that these ppb values are product specifications rather than values obtained from a single cross-manufacturer comparative study, and direct head-to-head autofluorescence data against DPX or Eukitt using identical instrumentation are not publicly available.

Intrinsic Fluorescence
Data to verify
≤100 ppb quinine equivalent (Entellan rapid); quantitative specification available
Enables selection of low-background variant for fluorescence microscopy
Batch-specific; verify for Entellan New variant
Fluorescence microscopy Autofluorescence Background signal Immunofluorescence

Acid Neutrality and Thermal Stability for Long-Term Preservation

Entellan is specified with an acid number of <2.50, indicating near-neutral chemical composition that minimizes acid-catalyzed degradation of pH-sensitive histological stains during long-term storage [1]. Its thermal tolerance spans from -17°C to 90°C, and it exhibits resistance to bubble formation at high ambient temperatures—a documented limitation of some alternative mounting media [1]. Preparations embedded in Entellan can be archived for years without observable color changes, a property attributed to the chemical stability of its poly(methacrylate) matrix and its indifference to common biological stains including carmine, Sudan III, and toluidine [1]. By contrast, Canada balsam—a traditional natural resin mountant—is known to yellow over time and exhibits brittleness with aging, while traditional DPX formulations (containing dibutyl phthalate plasticizer) have raised occupational health concerns that led to the reformulated DPX new variant . It should be noted that direct long-term accelerated aging studies quantitatively comparing color change or stain fading between Entellan and specific synthetic alternatives (e.g., Eukitt, DPX new, Permount) under identical controlled conditions were not identified in the available literature, and the thermal stability range data derive from manufacturer technical datasheets.

Acid Neutrality
Class-level
Acid number specified for resin neutrality; thermal tolerance reported
Supports long-term slide preservation
Class-level; limited public quantitative thresholds
Histology Specimen preservation Acid number Thermal stability Long-term storage

Best-Validated Research and Industrial Application Scenarios


Quantitative DNA Cytofluorometry and Fluorescence Microscopy

For laboratories performing quantitative DNA content analysis or fluorescence intensity measurements where signal decay during acquisition or storage would invalidate results, Entellan with post-staining methanol fixation provides validated fluorescence stabilization. Fukuda et al. (1980) demonstrated that this protocol produces marked stabilization across multiple DNA-binding fluorochromes and near-complete stabilization of FITC immunofluorescence with no detectable fading over 2 years of unprotected room-temperature storage [1]. Procuring Entellan specifically for quantitative fluorescence workflows is supported by peer-reviewed comparative data showing categorical superiority over glycerin and aqueous mounting media.

Forensic Fiber Examination by Raman Microspectroscopy

Forensic laboratories conducting trace fiber analysis by Raman microspectroscopy can identify dyed textile fibers directly through Entellan New-mounted preparations without demounting, preserving evidentiary integrity. Yu and Sandercock (2012) demonstrated by PCA/ANOVA that Entellan New-mounted fiber spectra are statistically indistinguishable from bare fiber spectra [2]. Wiggins et al. (2007) independently identified Entellan New as the best alternative to the discontinued XAM reference medium in a multi-criteria forensic evaluation [3]. Rydzak et al. (2022) confirmed that dye detection at concentrations as low as 0.05% (w/w) remains feasible when fibers are mounted in Entellan New [4]. These three independent forensic validation studies collectively support the procurement choice of Entellan New for forensic fiber casework.

High-Throughput Clinical Histology with Automated Cover Slipper

Clinical diagnostic histology laboratories operating automated glass coverslipper instruments benefit from the Entellan New for Cover Slipper variant (Product No. 100869), which features a narrow viscosity range of 500–600 mPa·s engineered to minimize instrument recalibration frequency when bottles are changed . The product is CE-IVD registered, enabling use in accredited diagnostic laboratories . This workflow-specific product variant reduces operational downtime compared to using general-purpose mounting media with broader viscosity tolerances, directly impacting throughput in high-volume clinical settings.

Archival-Quality Permanent Slide Preparation

For research collections, pathology archives, and teaching slide sets requiring long-term preservation without stain fading or mounting medium degradation, Entellan's acid number <2.50 and thermal stability range of -17°C to 90°C provide quantified chemical and physical durability specifications [5]. Its demonstrated indifference to common biological stains (carmine, Sudan III, toluidine) and documented absence of color change after years of filing support its selection over natural resin alternatives such as Canada balsam, which is recognized to yellow and become brittle over extended storage periods [5].

Application
Selection Property
Validation Focus
Quantitative DNA Cytofluorometry
Fluorescence stabilization with methanol post-fixation
Fading kinetics across multiple fluorochromes
Forensic Fiber Raman Analysis
Raman spectral compatibility without demounting
Spectral fidelity and dye detection limits
Automated Cover Slipper Workflow
Narrow, controlled viscosity range
Bottle-to-bottle recalibration frequency
Archival Slide Preservation
Acid neutrality and thermal stability
Long-term color and stain integrity
Quote Request

Request a Quote for Entellan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.